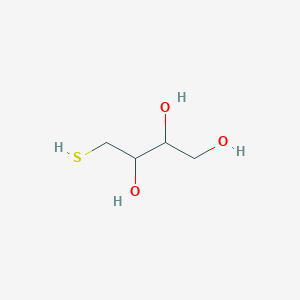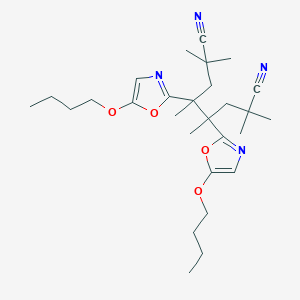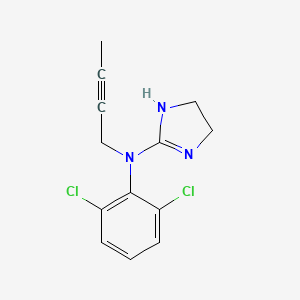
3-Chloro-3-butene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-3-butene-1,2-diol: is an organic compound with the molecular formula C4H7ClO2 It is a chlorinated derivative of butene diol and is characterized by the presence of both hydroxyl and chlorine functional groups
Preparation Methods
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Chloro-3-butene-1,2-diol can undergo oxidation reactions to form various products.
Reduction: The compound can be reduced to form butene diol by using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidizing Agents: Peroxycarboxylic acids, osmium tetroxide.
Reducing Agents: Lithium aluminum hydride.
Nucleophiles: Hydroxide ions, amines.
Major Products:
Epoxides: Formed through oxidation.
Diols: Formed through both oxidation and reduction.
Substituted Butene Diols: Formed through nucleophilic substitution.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: 3-Chloro-3-butene-1,2-diol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Biochemical Studies: The compound is used in biochemical studies to understand the reactivity and interaction of chlorinated diols with biological molecules.
Industry:
Mechanism of Action
Mechanism: The mechanism by which 3-Chloro-3-butene-1,2-diol exerts its effects involves its reactivity with various nucleophiles and electrophiles. The presence of both hydroxyl and chlorine groups allows it to participate in a wide range of chemical reactions, including nucleophilic substitution and oxidation .
Molecular Targets and Pathways:
Nucleophilic Substitution: The chlorine atom can be targeted by nucleophiles, leading to the formation of substituted products.
Oxidation Pathways: The double bond in the butene moiety can be oxidized to form epoxides or diols, which can further react to form more complex structures.
Comparison with Similar Compounds
3-Chloro-1-butene: Similar in structure but lacks the hydroxyl groups.
1-Chloro-3-methyl-2-butene: Contains a methyl group instead of a hydroxyl group.
Uniqueness:
Reactivity: The presence of both hydroxyl and chlorine groups in 3-Chloro-3-butene-1,2-diol makes it more reactive compared to similar compounds that lack these functional groups.
Versatility: Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C4H7ClO2 |
|---|---|
Molecular Weight |
122.55 g/mol |
IUPAC Name |
3-chlorobut-3-ene-1,2-diol |
InChI |
InChI=1S/C4H7ClO2/c1-3(5)4(7)2-6/h4,6-7H,1-2H2 |
InChI Key |
ZTOTWUUYCJZIJQ-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C(CO)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}phenyl)acetamide](/img/structure/B14329103.png)







![4,4'-[Oxydi(ethane-2,1-diyl)]bis(2,6-dimethylmorpholine)](/img/structure/B14329144.png)



